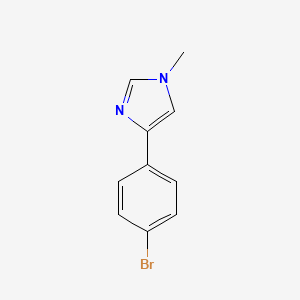

4-(4-Bromophenyl)-1-methyl-1H-imidazole

Übersicht

Beschreibung

4-(4-Bromophenyl)-1-methyl-1H-imidazole, also known as 4-Bromo-1-methyl-1H-imidazole, is a chemical compound that belongs to the class of imidazole derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Imidazole derivatives, including 4-(4-Bromophenyl)-1-methyl-1H-imidazole, are utilized in the synthesis of various chemical compounds due to their unique chemical and biological properties. For example, the synthesis of 4-phosphorylated imidazole derivatives involves metallic derivatives of imidazole and phosphorus halides. These compounds exhibit a range of activities such as insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, and neurodegenerative activities. Their chemical properties allow for diverse modifications, enabling the synthesis of complex molecules and potential pharmaceuticals (Abdurakhmanova et al., 2018).

Pharmaceutical Applications

The pharmacological potential of imidazole derivatives is vast, ranging from antimicrobial to anticancer activities. For instance, imidazole-based compounds are known for their immunomodulatory effects, as seen with imiquimod, which activates the immune system through the induction of cytokines. This activation mechanism has implications for treating various skin disorders and cancers, highlighting the therapeutic versatility of imidazole derivatives (Syed, 2001).

Corrosion Inhibition

Imidazole derivatives, including those with bromophenyl groups, serve as effective corrosion inhibitors, particularly in the petroleum industry. Their molecular structure, featuring a heterocyclic ring and a hydrophobic tail, enables strong adsorption onto metal surfaces, thus protecting them from corrosion. The effectiveness of these inhibitors can be enhanced through chemical modifications, offering cost-effective and environmentally friendly solutions for corrosion protection (Sriplai & Sombatmankhong, 2023).

Antioxidant Activity

The antioxidant properties of imidazole derivatives are under investigation for their potential to combat oxidative stress, a factor in many chronic diseases. Analytical methods for determining the antioxidant activity of compounds include spectrophotometry and electrochemical assays, providing insights into the antioxidant capacity of imidazole-based molecules. This research could lead to the development of new antioxidant therapies (Munteanu & Apetrei, 2021).

Wirkmechanismus

Target of Action

Related compounds have shown potent antileishmanial and antimalarial activities . These compounds are known to interact with specific proteins in Leishmania and Plasmodium species, which are the causative agents of leishmaniasis and malaria, respectively .

Mode of Action

Molecular docking studies on related compounds have shown that they can bind to specific proteins in the target organisms, leading to inhibition of essential biological processes . The binding is characterized by a lower binding free energy, indicating a strong interaction between the compound and its target .

Biochemical Pathways

Related compounds have been shown to inhibit the growth of leishmania and plasmodium species, suggesting that they may interfere with essential biochemical pathways in these organisms .

Pharmacokinetics

The lipophilic character of related compounds, expressed by the clogp value, seems to confirm the hypothesis of a better antimicrobial effect for most tested bacterial strains .

Result of Action

Related compounds have shown significant inhibition effects against leishmania and plasmodium species .

Eigenschaften

IUPAC Name |

4-(4-bromophenyl)-1-methylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-13-6-10(12-7-13)8-2-4-9(11)5-3-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZXAMFSRWIZVLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40692923 | |

| Record name | 4-(4-Bromophenyl)-1-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40692923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

136350-70-4 | |

| Record name | 4-(4-Bromophenyl)-1-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40692923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-1'-methylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B595574.png)

![7-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B595591.png)

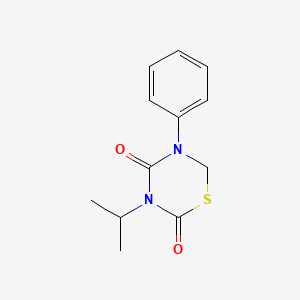

![7H-Pyrazolo[4,3-d]pyrimidin-7-one, 1,4,5,6-tetrahydro-3-(1-methylethyl)-5-thioxo-](/img/structure/B595594.png)

![N,N-diMethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-aMine hydrochloride](/img/structure/B595595.png)